molecular formula C9H5NO8 B14068561 5-Nitrobenzene-1,2,4-tricarboxylic acid CAS No. 61837-53-4

5-Nitrobenzene-1,2,4-tricarboxylic acid

Cat. No.: B14068561
CAS No.: 61837-53-4
M. Wt: 255.14 g/mol
InChI Key: KIJSTVJEIVFGEV-UHFFFAOYSA-N
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Description

5-Nitrobenzene-1,2,4-tricarboxylic acid is an organic compound with the molecular formula C9H5NO8 It is a derivative of benzene-1,2,4-tricarboxylic acid, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group (-NO2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzene-1,2,4-tricarboxylic acid typically involves the nitration of benzene-1,2,4-tricarboxylic acid. The process begins with dissolving benzene-1,2,4-tricarboxylic acid in concentrated sulfuric acid. Nitric acid is then added dropwise to the solution, resulting in the formation of the nitro derivative. The reaction mixture is then cooled, and the precipitate is filtered and washed to obtain the pure product .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols in the presence of acid catalysts.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alcohols with sulfuric acid as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Reduction: 5-Aminobenzene-1,2,4-tricarboxylic acid.

    Substitution: Esters of this compound.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

5-Nitrobenzene-1,2,4-tricarboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitrobenzene-1,2,4-tricarboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2,4-tricarboxylic acid: The parent compound without the nitro group.

    5-Aminobenzene-1,2,4-tricarboxylic acid: The reduced form of 5-Nitrobenzene-1,2,4-tricarboxylic acid.

    1,2,3-Benzenetricarboxylic acid: An isomer with carboxylic acid groups at different positions on the benzene ring.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical properties. The electron-withdrawing nature of the nitro group affects the reactivity of the compound, making it useful in specific chemical reactions and applications that are not possible with its non-nitrated counterparts .

Properties

CAS No.

61837-53-4

Molecular Formula

C9H5NO8

Molecular Weight

255.14 g/mol

IUPAC Name

5-nitrobenzene-1,2,4-tricarboxylic acid

InChI

InChI=1S/C9H5NO8/c11-7(12)3-1-5(9(15)16)6(10(17)18)2-4(3)8(13)14/h1-2H,(H,11,12)(H,13,14)(H,15,16)

InChI Key

KIJSTVJEIVFGEV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])C(=O)O)C(=O)O

Origin of Product

United States

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